molecular formula C11H9ClF3NO B7992823 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile

Cat. No.: B7992823
M. Wt: 263.64 g/mol
InChI Key: OQBGBPWXIVJIIQ-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a butanenitrile backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with butanenitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutanenitriles, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO/c12-9-4-3-8(11(13,14)15)7-10(9)17-6-2-1-5-16/h3-4,7H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGBPWXIVJIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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